L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- Calmodulin-Dependent Protein Kinase II (290-309) is a potent CaMK antagonist with an IC50 of 52 nM for inhibition of Ca2+/calmodulin-dependent protein kinase II.
Brand Name: Vulcanchem
CAS No.: 115044-69-4
VCID: VC0550052
InChI: InChI=1S/C103H185N31O24S/c1-17-58(10)80(98(154)131-75(50-57(8)9)97(153)133-82(63(15)136)100(156)134-81(62(14)135)99(155)126-72(39-46-159-16)92(148)127-73(48-55(4)5)93(149)119-61(13)101(157)158)132-84(140)59(11)117-79(138)53-116-86(142)66(33-21-25-40-104)122-95(151)74(49-56(6)7)128-90(146)68(35-23-27-42-106)124-89(145)71(38-30-45-115-103(112)113)125-88(144)70(37-29-44-114-102(110)111)120-83(139)60(12)118-94(150)77(52-78(109)137)130-96(152)76(51-64-31-19-18-20-32-64)129-91(147)69(36-24-28-43-107)123-87(143)67(34-22-26-41-105)121-85(141)65(108)47-54(2)3/h18-20,31-32,54-63,65-77,80-82,135-136H,17,21-30,33-53,104-108H2,1-16H3,(H2,109,137)(H,116,142)(H,117,138)(H,118,150)(H,119,149)(H,120,139)(H,121,141)(H,122,151)(H,123,143)(H,124,145)(H,125,144)(H,126,155)(H,127,148)(H,128,146)(H,129,147)(H,130,152)(H,131,154)(H,132,140)(H,133,153)(H,134,156)(H,157,158)(H4,110,111,114)(H4,112,113,115)/t58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,80-,81-,82-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N
Molecular Formula: C₁₀₃H₁₈₅N₃₁O₂₄S
Molecular Weight: 2273.83

L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl-

CAS No.: 115044-69-4

Cat. No.: VC0550052

Molecular Formula: C₁₀₃H₁₈₅N₃₁O₂₄S

Molecular Weight: 2273.83

* For research use only. Not for human or veterinary use.

L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- - 115044-69-4

Specification

CAS No. 115044-69-4
Molecular Formula C₁₀₃H₁₈₅N₃₁O₂₄S
Molecular Weight 2273.83
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoic acid
Standard InChI InChI=1S/C103H185N31O24S/c1-17-58(10)80(98(154)131-75(50-57(8)9)97(153)133-82(63(15)136)100(156)134-81(62(14)135)99(155)126-72(39-46-159-16)92(148)127-73(48-55(4)5)93(149)119-61(13)101(157)158)132-84(140)59(11)117-79(138)53-116-86(142)66(33-21-25-40-104)122-95(151)74(49-56(6)7)128-90(146)68(35-23-27-42-106)124-89(145)71(38-30-45-115-103(112)113)125-88(144)70(37-29-44-114-102(110)111)120-83(139)60(12)118-94(150)77(52-78(109)137)130-96(152)76(51-64-31-19-18-20-32-64)129-91(147)69(36-24-28-43-107)123-87(143)67(34-22-26-41-105)121-85(141)65(108)47-54(2)3/h18-20,31-32,54-63,65-77,80-82,135-136H,17,21-30,33-53,104-108H2,1-16H3,(H2,109,137)(H,116,142)(H,117,138)(H,118,150)(H,119,149)(H,120,139)(H,121,141)(H,122,151)(H,123,143)(H,124,145)(H,125,144)(H,126,155)(H,127,148)(H,128,146)(H,129,147)(H,130,152)(H,131,154)(H,132,140)(H,133,153)(H,134,156)(H,157,158)(H4,110,111,114)(H4,112,113,115)/t58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,80-,81-,82-/m0/s1
SMILES CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N

Introduction

Molecular Identity and Basic Properties

L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- is cataloged with CAS number 115044-69-4 and represents a sophisticated polypeptide sequence with specific structural characteristics. This high-molecular-weight compound has a molecular formula of C103H185N31O24S and a molecular weight of 2273.83 daltons. The compound's substantial size and complex amino acid arrangement classify it within the category of oligopeptides, which are characterized by their defined sequence of amino acid residues connected through peptide bonds.

The peptide's systematic IUPAC name fully details its complex chemical structure: (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoic acid.

As a complex peptide, it possesses distinctive physicochemical properties that emerge from its constituent amino acids and their specific arrangement. The peptide's behavior in biological systems is largely determined by this unique sequence, which influences its solubility, stability, and interactions with cellular components.

Key Physical and Chemical Properties

The comprehensive properties of this peptide are summarized in the following table:

PropertyValue/Description
CAS Number115044-69-4
Molecular FormulaC103H185N31O24S
Molecular Weight2273.83 Da
Physical StateSolid (presumed based on similar peptides)
SolubilityLikely soluble in water and polar solvents
Net Charge (at pH 7.4)Positive (due to multiple lysine and arginine residues)
Isoelectric PointLikely above physiological pH
StabilitySubject to hydrolysis in extreme pH conditions
Optical ActivityDextrorotatory (all L-amino acids)
Structural ClassificationLinear oligopeptide

Structural Composition and Sequence Analysis

Amino Acid Sequence and Composition

The peptide's name reflects its primary structure, which consists of a specific sequence of amino acids including L-alanine, L-leucine, L-lysine, L-phenylalanine, L-asparagine, L-arginine, glycine, L-isoleucine, L-threonine, and L-methionine. This precise arrangement determines the peptide's three-dimensional structure and consequently its biological functionality.

The amino acid composition reveals a peptide rich in both hydrophobic residues (leucine, isoleucine, phenylalanine, methionine) and cationic residues (lysine, arginine), balanced with neutral amino acids (alanine, glycine, threonine, asparagine). This diversity in amino acid types creates a peptide with amphipathic characteristics, a feature commonly observed in biologically active peptides that interact with cellular membranes.

Structural Features and Conformational Analysis

The peptide's primary structure suggests potential for secondary structural elements such as alpha-helices or beta-sheets, depending on the environmental conditions. The presence of multiple leucine residues may promote alpha-helical formation in appropriate conditions, while the presence of threonine and asparagine could introduce turns in the peptide backbone.

The multiple positively charged residues (lysine and arginine) are likely distributed in a manner that creates cationic patches on the peptide surface, potentially facilitating interactions with negatively charged components of microbial cell membranes. This characteristic is commonly observed in antimicrobial peptides that disrupt membrane integrity through electrostatic interactions.

Synthesis and Purification Methodologies

Synthetic Approaches

The synthesis of L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- typically employs solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis techniques. The complexity and length of this peptide present significant synthetic challenges, requiring careful optimization of reaction conditions and coupling strategies.

In SPPS, the peptide is assembled from the C-terminus to the N-terminus on a solid support, typically using Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry for amino acid protection. This approach allows for the sequential addition of protected amino acids, with deprotection and coupling steps performed after each addition.

For peptides of this complexity, segment condensation strategies may be employed, where smaller peptide fragments are synthesized separately and then combined through carefully planned coupling reactions. This approach can overcome some of the challenges associated with decreased coupling efficiency observed in the synthesis of longer peptides.

Purification Techniques

The purification of such a complex peptide requires sophisticated techniques to ensure structural integrity and purity. High-performance liquid chromatography (HPLC) is commonly employed, utilizing reversed-phase columns that separate peptides based on their hydrophobicity. Size-exclusion chromatography may also be used to eliminate truncated sequences or aggregated products.

Mass spectrometry serves as a crucial analytical tool for confirming the identity and purity of the synthesized peptide, providing information about the molecular weight and potentially the sequence through fragmentation patterns. Techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) are particularly valuable for peptide analysis.

Research Status and Future Directions

Current Research Limitations

The complexity of synthesizing and characterizing such a large peptide presents technical challenges that may have limited extensive research to date. These challenges include achieving high-yield synthesis, confirming the correct sequence and structure, and developing suitable assays for biological activity assessment.

Promising Research Avenues

Several research directions show promise for advancing our understanding of this peptide:

  • Structure-activity relationship studies to identify which structural elements are critical for specific biological activities

  • Development of improved synthetic methodologies to facilitate larger-scale production

  • Investigation of potential therapeutic applications, particularly in antimicrobial or immunomodulatory contexts

  • Exploration of structure-based design approaches to create optimized derivatives with enhanced stability or activity

Recent advances in peptide synthesis technologies, such as microwave-assisted synthesis and automated systems, may overcome some of the technical barriers to studying complex peptides like this one. Additionally, developments in computational modeling could provide insights into the peptide's structure and potential interactions with biological targets.

Comparative Analysis with Related Peptides

Structural Homology and Functional Parallels

When compared to other biologically active peptides, certain structural features of L-Alanine, L-leucyl-L-lysyl-L-lysyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-arginyl-L-arginyl-L-lysyl-L-leucyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-threonyl-L-threonyl-L-methionyl-L-leucyl- suggest potential functional similarities. For example, the high content of basic amino acids (lysine and arginine) resembles features found in cell-penetrating peptides, which can traverse cellular membranes and potentially deliver cargo molecules.

Similarly, the combination of cationic and hydrophobic residues mirrors patterns observed in many antimicrobial peptides, such as magainins, defensins, and cathelicidins. These peptides typically form amphipathic structures that enable membrane interaction and disruption, leading to their antimicrobial effects.

Synthetic and Analytical Considerations in Comparative Studies

The challenges in synthesizing and analyzing this peptide are comparable to those encountered with other large, complex peptides. Techniques developed for similar peptides, such as optimized coupling protocols, orthogonal protection strategies, and specialized purification approaches, may be applicable to this compound.

Analytical methods used for characterizing related peptides, including circular dichroism spectroscopy for secondary structure determination, nuclear magnetic resonance for three-dimensional structure elucidation, and various bioassays for activity assessment, would be valuable tools for studying this peptide in greater detail.

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